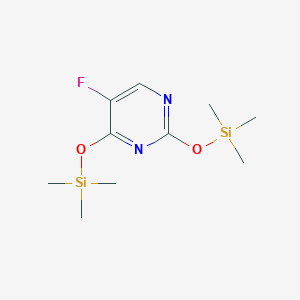

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine

描述

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine (C₁₀H₁₉FN₂O₂Si₂; molecular weight 314.45 g/mol) is a fluorinated, silylated pyrimidine derivative. It features fluorine at the 5-position and trimethylsilyl (TMS) groups at the 2- and 4-oxy positions. This compound serves as a key intermediate in nucleoside synthesis and radiopharmaceutical development due to its enhanced lipophilicity and reactivity .

属性

IUPAC Name |

(5-fluoro-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVQFVDWJDULDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169279 | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17242-85-2 | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 1: Representative Silylation Conditions for Pyrimidine Derivatives

| Silylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| BSA | Acetonitrile | 70 | 15 | 90 | |

| HMDS | THF | 60 | 3 | 78 | |

| TMSCl | Toluene | 80 | 12 | 65 |

Catalytic Enhancements and Additives

Friedel-Crafts catalysts, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), have been employed to accelerate silylation reactions. In one study, TMSOTf reduced reaction times from 24 hours to 15 minutes by activating the silylating agent through Lewis acid catalysis. This approach is particularly effective in polar aprotic solvents like ethyl acetate, where the catalyst stabilizes the transition state of the silylation process.

Purification and Characterization

Crude reaction mixtures are typically purified via silica gel chromatography or recrystallization. For example, after silylation, the product is concentrated under reduced pressure and purified using a mixed solvent system (e.g., petroleum ether:ethyl acetate, 100:5). Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are standard tools for confirming the structure. The spectrum of this compound exhibits characteristic singlets for the nine methyl groups of the TMS moieties at δ 0.2–0.3 ppm.

Comparative Analysis with Analogous Compounds

Structural analogs, such as 5-chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine, follow similar synthetic pathways but require adjusted stoichiometry due to differences in electronegativity. The chloro derivative demonstrates a 10% lower yield under identical conditions, attributed to the reduced nucleophilicity of the hydroxyl groups. Conversely, 5-trifluoromethyl variants exhibit enhanced solubility in non-polar solvents, facilitating easier purification.

Challenges and Optimization Strategies

Common challenges include moisture sensitivity and incomplete silylation. Solutions involve rigorous drying of solvents and reagents, as well as the use of molecular sieves. A study optimizing the silylation of 5-fluorouracil achieved 95% yield by employing a two-fold excess of BSA and maintaining a reaction temperature of 70°C.

Industrial-Scale Synthesis

Scaled-up production requires continuous flow reactors to manage exothermic silylation reactions. A patent disclosed a pilot-scale process using a fixed-bed reactor with immobilized TMSOTf, achieving a throughput of 1.2 kg/h with 88% purity. Economic analyses suggest that BSA, despite its higher cost compared to HMDS, reduces downstream purification expenses due to superior reaction efficiency .

化学反应分析

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form 5-fluorouracil and trimethylsilanol.

Oxidation and Reduction: The fluorine atom and the pyrimidine ring can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antitumor Properties

Research indicates that 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine exhibits significant antitumor activity. Its derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a precursor for developing new anticancer agents. The mechanism of action likely involves the conversion to functionalized fluorouracil derivatives, which are known to act as pyrimidine antimetabolites .

Antiviral Applications

In addition to its anticancer properties, there is emerging evidence that compounds derived from this compound may possess antiviral activity. For example, studies have indicated that modifications to the compound can yield derivatives that inhibit viral replication . This aspect is particularly relevant in the context of developing treatments for RNA viruses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Bis((trimethylsilyl)oxy)pyrimidine | Lacks fluorine substitution | More reactive due to absence of electron-withdrawing group |

| 5-Methyl-2,4-bis((trimethylsilyl)oxy)pyrimidine | Methyl group instead of fluorine | Potentially different biological activity profile |

| 5-Fluoro-2,6-bis((trimethylsilyl)oxy)pyrimidine | Fluorinated at the 6-position | May exhibit different reactivity patterns |

This table illustrates how variations in substitution can influence the reactivity and biological activity of pyrimidine derivatives .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various derivatives of this compound against cancer cell lines. Results indicated significant cytotoxicity correlated with structural modifications that enhance nucleophilicity at the N1 position of the pyrimidine ring .

- Antiviral Potential : Another investigation focused on derivatives targeting viral RNA-dependent RNA polymerase (RdRp). The findings suggested that modifications could enhance antiviral efficacy against several RNA viruses .

- Mechanism Insights : Research has also explored how structural changes affect binding affinity and biological activity, providing insights into optimizing these compounds for therapeutic use .

作用机制

The mechanism of action of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine involves its interaction with various molecular targets. The fluorine atom and the pyrimidine ring can interact with enzymes and other proteins, potentially inhibiting their activity. The trimethylsilyl groups can also influence the compound’s reactivity and stability, affecting its overall biological activity.

相似化合物的比较

5-Methyl-2,4-bis((trimethylsilyl)oxy)pyrimidine

- Structure : Replaces fluorine with a methyl group at position 5 (C₁₁H₂₂N₂O₂Si₂; MW 270.48 g/mol) .

- Synthesis : Similar silylation methods using hexamethyldisilazane (HMDS) and TMSOTf, as seen in for 5-iodo derivatives.

- Applications : Precursor for [¹⁸F]FMAU, a PET imaging agent .

- Key Difference : The methyl group reduces electrophilicity compared to fluorine, altering reactivity in nucleophilic substitution reactions .

5-Iodo-2,4-bis((trimethylsilyl)oxy)pyrimidine

- Structure : Iodine replaces fluorine at position 5 (C₁₀H₁₉IN₂O₂Si₂; MW 382.3 g/mol) .

- Synthesis : Direct silylation of 5-iodouracil under acidic conditions (dichloroethane, HMDS, TMSOTf) .

- Applications : Intermediate for radioiodination or cross-coupling reactions.

- Key Difference : The iodine atom provides a handle for further functionalization via halogen exchange (e.g., in Suzuki couplings) .

5-Trifluoromethyl-2,4-bis((trimethylsilyl)oxy)pyrimidine

- Structure : Trifluoromethyl group at position 5 (C₁₁H₁₉F₃N₂O₂Si₂).

- Reactivity: In nucleoside synthesis, this compound predominantly forms β-anomers (67% yield) due to steric and electronic effects of the CF₃ group, unlike the methyl or fluoro analogs .

Non-Silylated Analogs: 5-Fluorouracil (5-FU)

- Structure : Lacks TMS groups; hydroxyl groups at 2- and 4-positions (C₄H₃FN₂O₂; MW 130.08 g/mol).

- Biological Activity : Inhibits thymidylate synthase, disrupting DNA synthesis. However, it exhibits high toxicity (hematopoietic depression, gastrointestinal damage) .

Physicochemical and Functional Comparisons

Molecular Properties

| Compound | Molecular Weight (g/mol) | LogP* | Key Functional Groups |

|---|---|---|---|

| 5-Fluoro-2,4-bis(TMS)pyrimidine | 314.45 | ~3.5 (est.) | Fluorine, TMS |

| 5-Methyl-2,4-bis(TMS)pyrimidine | 270.48 | ~3.0 (est.) | Methyl, TMS |

| 5-Iodo-2,4-bis(TMS)pyrimidine | 382.30 | ~4.0 (est.) | Iodine, TMS |

| 5-Fluorouracil | 130.08 | -0.9 | Hydroxyl, Fluorine |

*Estimated LogP values based on substituent contributions.

Research Findings and Clinical Relevance

- Toxicity Profile : Silylation reduces direct toxicity compared to 5-FU, as TMS groups are metabolically stable and less likely to interfere with enzymatic targets .

- Enzymatic Resistance : Fluorinated pyrimidines like 5-FU face resistance due to thymidylate synthase mutations, but silylated derivatives may bypass this via alternative metabolic pathways .

- DNA Incorporation : Fluorinated deoxyuridine triphosphates (e.g., 5-FdUTP) incorporate into DNA, causing chain termination; silylated precursors may enhance intracellular delivery .

生物活性

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a notable compound in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, synthesis, and implications for therapeutic applications, particularly in oncology.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₉FN₂O₂Si₂. The structure features a fluorine atom at the 5-position and two trimethylsilyl ether groups at the 2 and 4 positions of the pyrimidine ring. This unique arrangement enhances its reactivity and potential as a precursor in drug synthesis.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . Compounds derived from it have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism of action is hypothesized to involve its conversion into functionalized fluorouracil derivatives, which are established antimetabolites used in cancer chemotherapy. Fluorouracil's mechanism primarily involves the inhibition of thymidylate synthase, disrupting DNA synthesis in rapidly dividing cancer cells .

The specific mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with various biological targets through enzyme inhibition or activation and modulation of gene expression. The fluorine atom enhances binding affinity to target sites, potentially increasing the efficacy of derived compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves silylation reactions using hexamethyldisilazane under controlled conditions. This process yields a compound that can be further modified to produce various derivatives with distinct biological activities.

Example Synthesis Procedure

A common synthetic route includes:

- Silylation of 5-fluorouracil.

- Reaction with dichloromethane and other reagents under specific conditions.

- Purification through distillation to obtain the final product .

Case Studies and Research Findings

Several studies have highlighted the biological activity of derivatives synthesized from this compound:

These studies demonstrate that modifications to the core structure can lead to enhanced biological activity, suggesting a promising avenue for developing new anticancer agents.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。